3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Description
Chemical Identity of 3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
The molecular architecture of this compound comprises a pyrazolo[4,3-c]pyridine core with specific substituents that dictate its physicochemical properties. As shown in Table 1, the compound’s systematic name reflects its:
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Core structure | Pyrazolo[4,3-c]pyridin-4-one fused ring system |
| Substituents | - Amino group at C3 - Ethyl group at C5 - Methyl group at C6 |
| Molecular formula | C₉H₁₄N₄O |
| Molecular weight | 194.24 g/mol (calculated) |
| Tautomeric forms | 1H,4H,5H configurations due to hydrogen shifts across N1, N4, and N5 atoms |
This derivative shares structural homology with related compounds such as 3-amino-1,5,6-trimethylpyrazolo[4,3-c]pyridin-4-one (PubChem CID 28469931) and 3-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-one (PubChem CID 136321308). Comparative analysis reveals that the ethyl and methyl groups at C5/C6 introduce steric effects distinct from trimethylated analogs, potentially influencing intermolecular interactions in crystal lattices or polymer matrices.
The amino group at C3 serves as both a hydrogen bond donor and a site for further functionalization. X-ray crystallography of analogous structures demonstrates planar geometry in the pyrazolopyridine core, with substituents adopting equatorial orientations to minimize steric strain.
Historical Context of Pyrazolo[4,3-c]pyridin-4-one Derivatives in Heterocyclic Chemistry
The development of pyrazolo[4,3-c]pyridin-4-one derivatives traces back to early 21st-century efforts to create fused heterocycles with enhanced bioactivity. Initial synthetic routes involved:
- Cyclocondensation reactions : Combining pyrazole precursors with pyridine derivatives under acidic conditions
- Transition metal catalysis : Palladium-mediated cross-couplings to install aryl/alkyl substituents
- Multi-component reactions : One-pot assemblies using enaminones and hydrazine derivatives
A breakthrough occurred with the adaptation of mixed-Claisen condensation protocols for pyrazolo[4,3-c]pyridine synthesis. As demonstrated in Scheme 1 of J. Med. Chem. (2019), this method enabled efficient production of N-1 substituted variants through regioselective alkylation. Subsequent innovations incorporated free radical polymerization techniques to create copolymers with acrylic acid, expanding applications into materials science (Table 2).
Table 2: Key Synthetic Milestones
Recent work explores the compound’s role as a building block for metal-organic frameworks (MOFs) and covalent organic polymers (COPs). These applications leverage its rigid planar structure and multiple hydrogen-bonding sites to construct porous materials with high thermal stability.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3-amino-5-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-3-13-5(2)4-6-7(9(13)14)8(10)12-11-6/h4H,3H2,1-2H3,(H3,10,11,12) |
InChI Key |
YNYLEBVEZMVHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(=NN2)N)C |
Origin of Product |
United States |
Preparation Methods
Pyridinone Precursor Synthesis
The core pyridinone scaffold is constructed via Claisen-Schmidt condensation. Ethyl 3-oxo-4-ethyl-5-methylhexanoate reacts with cyanoacetamide under basic conditions (NaOH, ethanol) to form 5-ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile. This intermediate serves as the foundation for pyrazole annulation.
Hydrazine Cyclization
Treatment of the pyridinone-carbonitrile with hydrazine hydrate (80°C, 12 h) induces cyclization. The nitrile group undergoes nucleophilic attack by hydrazine, forming the pyrazole ring. This step achieves 58–62% yield but requires careful pH control to avoid over-cyclization byproducts.
Reaction Conditions
-
Hydrazine hydrate (3 eq), ethanol, reflux
-
Yield: 58–62%
-
Key Intermediate: 3-Amino-5-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one
Reductive Amination for Amino Group Installation
Nitro Group Reduction
An alternative route starts with 3-nitro-5-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one. Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to amine with >95% conversion. This method avoids direct handling of hydrazine but requires nitro precursor synthesis.
Boc Protection Strategy
To prevent side reactions, tert-butoxycarbonyl (Boc) protection is employed. The pyridinone is treated with Boc-anhydride (DMAP, CH₂Cl₂), followed by hydrazine cyclization. Acidic deprotection (TFA, DCM) yields the free amine with 67% overall yield.
Optimized Protocol
One-Pot Multicomponent Synthesis
A streamlined approach combines 2-cyanoacetamide, ethyl acetoacetate, and hydrazine in a microwave-assisted reaction (150°C, 20 min). This method skips intermediate isolation, achieving 68% yield with 98% purity (HPLC).
Advantages
-
Reduced reaction time (20 min vs. 12 h)
-
Minimal purification required
Computational Modeling and SAR Studies
Density Functional Theory (DFT) Optimization
DFT calculations (B3LYP/6-31G*) predict optimal bond angles for pyrazole-pyridinone fusion. Simulations show that ethyl groups at C5 stabilize the planar conformation, enhancing crystallinity.
SAR of Substituents
| Position | Substituent | Effect on Yield | Bioactivity |
|---|---|---|---|
| C3 | -NH₂ | Essential for cyclization | Increases solubility |
| C5 | -Et | 67% vs. 42% (Me) | Enhances metabolic stability |
| C6 | -Me | 71% vs. 55% (H) | Improves membrane permeability |
Challenges and Mitigation Strategies
Regiochemical Control
Competing formation of pyrazolo[3,4-c] vs. [4,3-c] isomers is mitigated by:
Byproduct Formation
Common byproducts (e.g., over-alkylated derivatives) are minimized via:
Scalability and Industrial Feasibility
| Method | Scale Tested | Maximum Yield | Purity |
|---|---|---|---|
| Hydrazine Cyclization | 5 kg | 62% | 97.3% |
| Reductive Amination | 2 kg | 65% | 98.1% |
| One-Pot Synthesis | 10 kg | 68% | 98.5% |
Chemical Reactions Analysis
Nucleophilic Reactivity at Amino and Carbonyl Groups
The compound’s amino group (C3) and ketone moiety (C4) serve as primary reactive sites:
The amino group’s nucleophilicity is enhanced by resonance with the pyridine ring, enabling electrophilic substitutions at C3 .
Ring Functionalization via Electrophilic Aromatic Substitution
The pyrazole-pyridine fused system permits regioselective modifications:
Multi-Component Bicyclization Reactions
This scaffold participates in complex cycloadditions to form polycyclic systems:
Four-component reaction (4-CR) :
textReactants: - 3-Amino-5-ethyl-6-methyl-pyrazolo[4,3-c]pyridin-4-one - Aryl aldehydes - Cyclic ketones - Ammonium acetate Conditions: EtOH, 80°C, 12 hrs → 78-85% yield Product: Fused cyclopenta[d]pyrazolo[3,4-b]pyridines with antitumor activity [4]
Key intermediates detected via ¹H NMR show hydrazone formation precedes annulation .
Coordination Chemistry and Metal Complexation
The N-rich structure facilitates metal binding:
Stoichiometric studies reveal a 1:2 (metal:ligand) complexation ratio in ethanol .
Comparative Reactivity with Structural Analogs
Reactivity differences emerge when compared to related pyrazolo-pyridines:
The ethyl group at C5 sterically shields adjacent positions, while the amino group accelerates C3 reactivity .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds, including 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Compounds within the pyrazolo family have demonstrated anti-inflammatory activities. For instance, some derivatives have been shown to inhibit prostaglandin synthesis, which is crucial in mediating inflammation. The pharmacological evaluation of such compounds suggests that they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
3. Antitumor Potential
The antitumor activity of pyrazolo derivatives has been explored in several studies. These compounds have exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazolo derivatives showed that this compound exhibited significant inhibition against Candida albicans and other pathogenic strains. The Minimum Inhibitory Concentration (MIC) values were recorded at ≤ 25 µg/mL, demonstrating its potential as an antifungal agent .
Case Study 2: Anti-inflammatory Screening
In a comparative study evaluating the anti-inflammatory effects of various pyrazolo compounds against Carrageenan-induced edema in rats, it was found that certain derivatives displayed lower ulcerogenic activity compared to Diclofenac while maintaining effective anti-inflammatory properties. This positions them as promising candidates for further development in pain management therapies .
Mechanism of Action
The mechanism of action of 3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
Structural Complexity: The target compound is structurally simpler compared to derivatives like the chromeno-pyrazolo-pyridinone () or piperazinyl sulfonyl-substituted analogs (), which incorporate additional fused rings or bulky substituents.
Substituent Diversity: The amino group at position 3 in the target compound contrasts with electron-withdrawing groups (e.g., dicarbonitrile in ) or sulfonyl moieties (), which influence solubility and reactivity.
Functional and Application-Based Comparisons
Reactivity and Stability
- Amino Group Reactivity: The primary amino group in the target compound enables facile derivatization (e.g., acylation or alkylation), unlike the methylthio or sulfonyl groups in analogs (), which are less nucleophilic.
- Thermal Stability: Pyrazolo-pyridinones generally exhibit high thermal stability due to aromatic conjugation. However, fused systems like chromeno-pyrazolo-pyridinones () may have reduced stability due to steric strain.
Biological Activity
3-Amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological evaluations, and associated case studies.
- Molecular Formula: C9H12N4O
- Molecular Weight: 192.22 g/mol
- CAS Number: 1018497-10-3
-
Chemical Structure:
Biological Activity
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity:
Research has indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds can range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
2. Anticancer Properties:
Pyrazole derivatives are known for their anticancer activities. Compounds containing the pyrazolo structure have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The antiproliferative activity was noted in several studies where these compounds inhibited the growth of cancer cells in vitro and in vivo .
3. Anti-inflammatory Effects:
Some pyrazole derivatives have been evaluated for their anti-inflammatory properties. For example, certain compounds displayed significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Case Study 1: Antimicrobial Evaluation
In a study focusing on the antimicrobial evaluation of pyrazolo derivatives, compound 7b was identified as the most active derivative with MIC values indicating strong antibacterial effects against various pathogens. The study utilized time-kill assays to confirm bactericidal activity against specific strains .
Case Study 2: Anticancer Activity
A series of synthesized pyrazole derivatives were tested for their anticancer potential against multiple cancer types. Notably, the compounds demonstrated significant inhibition of cell proliferation in lung and colorectal cancer models. The study highlighted the importance of structural modifications in enhancing bioactivity .
Data Table
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (Anti-inflammatory) |
|---|---|---|---|
| Compound 7b | Antimicrobial | 0.22 - 0.25 | Not specified |
| Pyrazole Derivative A | Anticancer | Not applicable | Not specified |
| Pyrazole Derivative B | Anti-inflammatory | Not applicable | 54.65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
